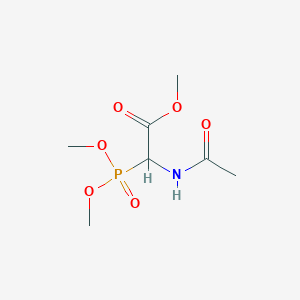










|
REACTION_CXSMILES
|
CO[CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[CH:10]=O.[CH3:14][O:15][C:16](=[O:28])C(NC(=O)C)P(OC)(OC)=O.N12CCCN=C1CC[CH2:32][CH2:31][CH2:30]2.[Na]>ClCCl>[CH3:32][C:31]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:30]=1)[CH:6]=[N:7][C:8]([C:16]([O:15][CH3:14])=[O:28])=[CH:9]2 |^1:39|
|


|
Name
|
4-Dimethoxymethyl-pyridine-3-carbaldehyde
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=NC=C1)C=O)OC
|
|
Name
|
|
|
Quantity
|
503 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(P(=O)(OC)OC)NC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
0.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCCCC2=NCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
acid
|
|
Quantity
|
315 mg
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
at room temperature for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (49 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The brown residue was dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated solution of sodium hydrogenocarbonate, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2C=C(N=CC2=CC1)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 241 mg | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |